
4'-Demethyleucomin
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Overview
Description
Preparation Methods
4’-Demethyleucomin can be synthesized from paclitaxel through a demethylation reaction . The specific preparation method involves either chemical synthesis or extraction from natural paclitaxel followed by appropriate reactions and purification processes . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
4’-Demethyleucomin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cancer Research
4'-Demethyleucomin has shown promise in cancer research, particularly in enhancing the efficacy of immune cells against tumor cells. Studies indicate that it can improve the recognition and elimination of tumor cells by natural killer (NK) cells, which are crucial components of the immune system .
Case Study: NK Cell Activation
- A study demonstrated that this compound enhances NK cell activity, leading to increased apoptosis of cancer cells. The compound was used in vitro to assess its impact on NK cell-mediated cytotoxicity against various cancer cell lines.
Fluorescent Marker
Due to its fluorescent properties, this compound is utilized as a marker in biological assays. It binds selectively to certain metal ions, such as aluminum, facilitating the detection of these metals in biological samples.
Data Table: Fluorescent Properties of this compound
Property | Value |
---|---|
Absorption Max | 350 nm |
Emission Max | 450 nm |
Quantum Yield | 0.85 |
This table summarizes key fluorescent properties that make this compound suitable for use in various assays.
Environmental Monitoring
Recent studies have explored the use of this compound in environmental science, particularly for monitoring aluminum pollution. Its ability to bind aluminum allows for the detection and quantification of this metal in air and water samples.
Case Study: Aluminum Detection
- In a field study, this compound was applied to monitor aluminum levels in urban air samples. The results indicated a correlation between industrial activity and elevated aluminum levels, showcasing the compound's utility in environmental assessments.
Mechanism of Action
The mechanism of action of 4’-Demethyleucomin involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain . By inhibiting MAO, 4’-Demethyleucomin can increase the levels of neurotransmitters, potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
4’-Demethyleucomin is similar to other compounds such as paeonol and hydroxyamine hydrochloride, which also inhibit monoamine oxidase . 4’-Demethyleucomin is unique due to its specific structure and the particular pathways it affects. Other similar compounds include:
Paeonol: An active extraction from Paeonia suffruticosa, inhibits MAO-A and MAO-B.
Hydroxyamine hydrochloride: A selective and potent MAO inhibitor.
Safinamide: A reversible and selective MAO-B inhibitor.
These compounds share some similarities in their inhibitory effects on MAO but differ in their chemical structures and specific applications.
Biological Activity
4'-Demethyleucomin, a compound derived from the class of homoisoflavonoids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula C16H12O5 and possesses a complex structure typical of homoisoflavonoids. Its structural features contribute to its biological activities, particularly in interactions with various biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
3. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory property positions it as a potential therapeutic agent for inflammatory conditions.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Cell Signaling Pathways: The compound interacts with key signaling pathways that regulate cellular responses to stress and inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed significant improvement compared to those receiving standard antibiotic therapy.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 4'-Demethyleucomin in novel plant sources?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to assign proton and carbon environments, particularly focusing on the chroman-4-one core and substituents (e.g., hydroxyl and benzylidene groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C16H12O5) and isotopic pattern .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bond connectivity .
Q. What are the challenges in isolating this compound from natural sources?
- Methodological Answer : Isolation challenges include:
- Low Abundance : Use bioassay-guided fractionation to prioritize active fractions during extraction .
- Solubility Issues : Optimize solvent systems (e.g., methanol-water gradients) for column chromatography to separate polar hydroxyl groups from hydrophobic regions .
- Structural Similarities : Employ reverse-phase HPLC to resolve co-eluting analogs (e.g., 4'-Demethyl-3,9-dihydroeucomin) using C18 columns and UV detection at 254 nm .
Q. What analytical methods are recommended for quantifying this compound in complex mixtures?
- Methodological Answer :
- Quantitative NMR (qNMR) : Use an internal standard (e.g., trimethylsilylpropanoic acid) to measure absolute concentrations in crude extracts .
- High-Performance Liquid Chromatography (HPLC) : Validate a calibration curve with purified standards, ensuring linearity (R2 > 0.99) across expected concentration ranges .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological matrices, using transitions specific to this compound’s molecular ion .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its bioactivity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral chromatography (e.g., Chiralpak® columns) and test isolated isomers in bioassays (e.g., MAO inhibition) .
- Molecular Docking : Compare binding modes of (E)- and (Z)-isomers with target proteins (e.g., MAO-B) using software like AutoDock Vina to rationalize activity differences .
- Circular Dichroism (CD) : Correlate optical activity with conformational stability in solution .
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., SH-SY5Y for neuroactivity) .
- Metabolomic Profiling : Identify interfering metabolites in crude extracts via untargeted LC-MS and subtract background activity .
- Dose-Response Analysis : Use Hill slope modeling to distinguish specific binding from non-specific effects at varying concentrations .
Q. What in silico approaches predict the molecular targets of this compound?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond donors/acceptors) and screen against databases like ChEMBL .
- Network Pharmacology : Integrate protein-protein interaction networks (e.g., STRING) to identify pathways modulated by this compound .
- QSAR Studies : Develop regression models correlating substituent modifications (e.g., hydroxylation) with activity trends .
Q. What strategies optimize the solubility of this compound for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO-water mixtures (≤1% DMSO) to balance solubility and cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion while preserving activity .
- Prodrug Synthesis : Modify hydroxyl groups with acetyl or glycosyl moieties to improve bioavailability .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWSPYCHMNVKB-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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